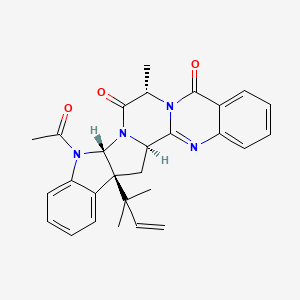
1,2-Anhydro-bzrhp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Anhydro-bzrhp is a chemical compound with the molecular formula C20H22O4 It is a derivative of rhamnopyranose, a sugar molecule, and is characterized by the presence of benzyl groups at the 3 and 4 positions, as well as an anhydro bridge between the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Anhydro-bzrhp typically involves the protection of hydroxyl groups followed by the formation of the anhydro bridge. One common method includes the benzylation of rhamnopyranose at the 3 and 4 positions using benzyl chloride in the presence of a base such as sodium hydride. The anhydro bridge is then formed by treating the intermediate compound with a dehydrating agent like tosyl chloride under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
1,2-Anhydro-bzrhp can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove the anhydro bridge or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected or reduced derivatives of the original compound.
科学的研究の応用
Glycosylation Reactions
Glycosyl Donor Role
1,2-Anhydro-bzrhp serves as an effective glycosyl donor in glycosylation reactions. It allows for the formation of glycosidic bonds between sugars and other molecules, which is crucial in the synthesis of oligosaccharides and nucleosides. The ability to utilize both protected and unprotected forms of this compound enhances its versatility in synthetic applications .
Mechanisms of Action
The glycosylation process often involves the activation of the anomeric carbon, which can be achieved through various catalytic methods. For instance, using formamidinium-type dehydrating agents has been shown to facilitate the direct conversion from unprotected sugars to 1,6-anhydro sugars, thus streamlining the synthesis process .
Synthesis of C-Glycosides
C-Glycosylation Techniques
The compound is also pivotal in the preparation of C-glycosides. The ring-opening reactions of 1,2-anhydro sugars can be conducted using organometallic reagents such as organolithium or Grignard reagents. These reactions typically yield C-glycosides with specific stereoselectivity based on substrate choice and reaction conditions .
Development of UDP-Sugars
Substrate for Glycosyl Transferases
this compound has been utilized to prepare UDP-sugars through direct coupling with uridine diphosphate. This application is significant for enzymatic reactions involving glycosyl transferases, which are essential for various biological processes .
Case Study 1: Synthesis of Oligosaccharides
A study demonstrated the use of this compound in synthesizing complex oligosaccharides via a one-step glycosylation method. The research highlighted how unprotected forms could be used effectively in aqueous media without extensive protection strategies, thus simplifying the synthetic pathway .
Case Study 2: Nucleoside Formation
Another case involved utilizing this compound to synthesize nucleosides through a series of glycosylation reactions with various acceptors. The results indicated high yields and selectivity in forming desired nucleoside structures .
Comparative Data Table
| Application | Methodology | Outcome |
|---|---|---|
| Glycosylation | Use as a glycosyl donor | Formation of oligosaccharides |
| C-Glycosylation | Ring-opening with organometallic reagents | High stereoselectivity |
| UDP-Sugar Preparation | Direct coupling with uridine diphosphate | Efficient synthesis for enzymatic use |
| Nucleoside Synthesis | One-step glycosylation | High yield and selectivity |
作用機序
The mechanism of action of 1,2-Anhydro-bzrhp involves its interaction with specific molecular targets, such as enzymes or receptors. The anhydro bridge and benzyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
類似化合物との比較
Similar Compounds
1,2-Anhydro-3,4-di-O-methylrhamnopyranose: Similar structure but with methyl groups instead of benzyl groups.
1,2-Anhydro-3,4-di-O-ethylrhamnopyranose: Ethyl groups replace the benzyl groups.
1,2-Anhydro-3,4-di-O-propylrhamnopyranose: Propyl groups are present instead of benzyl groups.
Uniqueness
1,2-Anhydro-bzrhp is unique due to the presence of benzyl groups, which can enhance its stability and reactivity compared to its methyl, ethyl, or propyl counterparts. The benzyl groups also provide additional sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
CAS番号 |
148431-62-3 |
|---|---|
分子式 |
C28H28N4O3 |
分子量 |
468.557 |
InChI |
InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22+,26+,28-/m0/s1 |
InChIキー |
XTLQWSBGQKPGCF-DPVGMECPSA-N |
SMILES |
CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |
同義語 |
1,2-anhydro-3,4-di-O-benzylrhamnopyranose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















